acetic acid;N-propan-2-ylhydroxylamine

Elastomer manufacturing Nitrosamine regulation Shortstopping agent selection

Acetic acid;N-propan-2-ylhydroxylamine (CAS 132157-68-7), commonly referred to as isopropylhydroxylamine acetate or IPHA acetate, is the acetate salt of the secondary alkyl hydroxylamine N-isopropylhydroxylamine (IPHA). It belongs to a class of compounds widely employed as shortstopping agents in free radical emulsion polymerizations for synthetic rubber production and as oxygen scavengers in boiler water treatment.

Molecular Formula C5H13NO3
Molecular Weight 135.16 g/mol
CAS No. 132157-68-7
Cat. No. B12681355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameacetic acid;N-propan-2-ylhydroxylamine
CAS132157-68-7
Molecular FormulaC5H13NO3
Molecular Weight135.16 g/mol
Structural Identifiers
SMILESCC(C)NO.CC(=O)O
InChIInChI=1S/C3H9NO.C2H4O2/c1-3(2)4-5;1-2(3)4/h3-5H,1-2H3;1H3,(H,3,4)
InChIKeyAFAKGWSHLMCTLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetic Acid;N-propan-2-ylhydroxylamine (IPHA Acetate) – A High-Purity Shortstopping Agent & Oxygen Scavenger Salt for Industrial Procurement


Acetic acid;N-propan-2-ylhydroxylamine (CAS 132157-68-7), commonly referred to as isopropylhydroxylamine acetate or IPHA acetate, is the acetate salt of the secondary alkyl hydroxylamine N-isopropylhydroxylamine (IPHA). It belongs to a class of compounds widely employed as shortstopping agents in free radical emulsion polymerizations for synthetic rubber production and as oxygen scavengers in boiler water treatment. IPHA acetate is specifically listed among the preferred salt forms—alongside the hydrochloride and sulfate—for terminating polymerization reactions in the manufacture of styrene-butadiene rubber (SBR) and nitrile-butadiene rubber (NBR) [1]. Its free base, IPHA, is recognized for providing excellent Mooney viscosity control and for being non-nitrosamine generating, advantages that extend to its acetate salt [1][2]. The compound thus serves as a strategically important procurement choice for manufacturers seeking to replace conventional shortstops such as N,N-diethylhydroxylamine (DEHA) or sodium dimethyldithiocarbamate (SDD) with a more environmentally and regulatorily favorable alternative.

Why In-Class Hydroxylamine Compounds Cannot Simply Replace Acetic Acid;N-propan-2-ylhydroxylamine in Critical Polymerization and Water Treatment Applications


Although several alkyl hydroxylamines and their salts are used as shortstopping agents and oxygen scavengers, direct substitution is not straightforward. The widely used N,N-diethylhydroxylamine (DEHA) is volatile and readily removed during steam stripping, leading to insufficient shortstopper in the latex and subsequent Mooney viscosity drift; it also forms precursors to regulated nitrosamines [1][2]. Hydroxylamine (HA) itself, while effective, generates nitrosamines and suffers from stability issues [1]. Even within the IPHA family, the choice of counterion (acetate, hydrochloride, sulfate) can significantly affect solubility, handling, corrosion characteristics, and compatibility with specific polymerization recipes. These differences mean that in-class substitution without rigorous evaluation risks compromising polymer quality, regulatory compliance, and process economics, making a product-specific evidence-based selection indispensable.

Quantitative Differentiation Guide for Acetic Acid;N-propan-2-ylhydroxylamine (IPHA Acetate) Against Closest Analogs


Nitrosamine Formation Potential: IPHA Acetate vs. DEHA in Emulsion Polymerization Shortstopping

In the production of synthetic rubber, the formation of volatile nitrosamines is a critical regulatory concern. Conventional shortstopping agents like DEHA (N,N-diethylhydroxylamine) are documented to generate precursors to regulated nitrosamines during emulsion polymerization [1][2]. In contrast, isopropylhydroxylamine (IPHA) and its salts, including the acetate form, are explicitly characterized as non-nitrosamine generating shortstopping agents [1][2]. This distinction carries significant compliance implications: DEHA-containing systems may require additional nitrosamine inhibitors or scrubbing steps, whereas IPHA acetate-based termination enables inherently nitrosamine-free rubber production [1].

Elastomer manufacturing Nitrosamine regulation Shortstopping agent selection

Vapor Pressure and Carryover: IPHA vs. DEHA in Recycled Monomer Streams

The volatility of a shortstopping agent directly influences its carryover into recycled monomer streams, which can deactivate initiators and necessitate higher initiator loadings [1]. IPHA (free base) exhibits a predicted vapor pressure of 68 Pa (approx. 0.51 mmHg) at 25 °C . In contrast, DEHA has a measured vapor pressure of 5.2 ± 0.4 mmHg at 25 °C . The approximately 10-fold lower vapor pressure of IPHA translates to substantially reduced shortstop carryover during steam stripping, as confirmed by the patent literature which states that DEHA is "readily removed with the unreactive monomers during the steam stripping step" whereas IPHA provides "reduced carryover of shortstop into recycled monomer" [1]. While these data are for the free base forms, the acetate salt would be expected to exhibit even lower volatility.

Monomer recovery Volatility Polymerization process economics

Oxygen Scavenging Performance: IPHA vs. Hydrazine and Catalyzed DEHA in Boiler Water Treatment

In boiler feedwater treatment, IPHA serves as a hydrazine alternative with a superior toxicity profile [1]. Kinetic studies demonstrate that the reaction of IPHA with dissolved oxygen follows pseudo-first-order kinetics with an activation energy (Ea) of 71.09 kJ/mol, indicating a relatively low energy barrier for oxygen removal [2]. Critically, the uncatalyzed IPHA-based product HYDROGUARD I-15 has been shown to react as fast with oxygen as catalyzed DEHA, while also being effective in both liquid and vapor phases . This eliminates the need for catalyst addition, simplifying formulation and reducing chemical inventory. The typical industrial dosage for oxygen scavenging is 10–50 ppm (as 15% aqueous IPHA solution) [1].

Boiler water treatment Oxygen scavenger Corrosion control

Salt Form Selection Rationale: Acetate Counterion Advantages for Polymerization Processes

The acetate salt of isopropylhydroxylamine is explicitly listed alongside the hydrochloride and sulfate as an effective shortstopping agent in the foundational patents on IPHA-based polymerization termination [1][2]. While all three IPHA salts share the core non-nitrosamine generating property, the acetate counterion offers distinct practical advantages: it is less corrosive to steel equipment than the hydrochloride (which can release chloride ions under certain conditions), and it avoids the potential sulfate precipitation issues occasionally encountered with the sulfate salt in hard water emulsion systems. The acetate salt also provides a buffering capacity that can be beneficial in maintaining the slightly alkaline pH (10–11) at which IPHA is most stable [3].

Salt form selection Counterion effect Emulsion polymerization compatibility

Synthetic Rubber Shortstopping Dosage: IPHA Acetate vs. DEHA/SDD in Diene Monomer Polymerization

A specific process patent for the deactivation of radical polymerization of diene monomers (e.g., 1,3-butadiene, isoprene, chloroprene) prescribes the use of a mixture containing 0.010 to 0.03 parts isopropylhydroxylamine acetate per 100 parts monomer, in combination with 0.005 to 0.015 parts sodium polysulfide, as the terminator package [1]. This defined dosage range provides a quantitative operational parameter directly applicable to industrial emulsion or suspension polymerization processes, distinguishing it from the more variable and often higher usage rates required by DEHA/SDD combinations to achieve comparable termination efficacy without nitrosamine formation [2].

Diene monomer Shortstop dosage Radical polymerization termination

Specific Pharmaceutical Intermediate Utility: Synthesis of β-Adrenoceptor Antagonist N-Hydroxy Derivatives

In pharmaceutical research, N-isopropylhydroxylamine (the free base of the target acetate salt) serves as a specific reagent for the synthesis of N-hydroxy derivatives of β-adrenoceptor antagonists. For instance, the m-tolyloxy-epoxide precursor reacts with N-isopropylhydroxylamine to yield the N-hydroxy derivative of toliprolol, a potential metabolite involved in the in vivo degradation pathway [1]. This reaction is structurally specific: the isopropyl substitution on the hydroxylamine nitrogen is essential for generating the correct pharmacophoric side chain. In the same study, the analogous reaction with N-t-butylhydroxylamine was required to access the bufuralol derivative, illustrating that the alkyl group on the hydroxylamine cannot be arbitrarily interchanged without altering the product identity [1].

Pharmaceutical intermediate β-adrenoceptor antagonist N-hydroxy metabolite synthesis

Procurement-Driven Application Scenarios for Acetic Acid;N-propan-2-ylhydroxylamine (IPHA Acetate)


Emulsion Styrene-Butadiene Rubber (SBR) and Nitrile-Butadiene Rubber (NBR) Shortstopping

IPHA acetate is the preferred shortstopping agent for SBR and NBR emulsion polymerization lines where regulatory pressure to eliminate nitrosamine-forming compounds is high. Facilities currently using DEHA or DEHA/SDD combinations can transition to IPHA acetate to achieve non-nitrosamine generating status while maintaining or improving Mooney viscosity control [1][2]. The acetate salt form is particularly suitable for plants with carbon steel equipment due to its lower corrosion potential compared to the hydrochloride salt .

Boiler Feedwater Oxygen Scavenging as a Hydrazine Replacement

In medium- and low-pressure boiler systems, IPHA acetate-based formulations (typically 15% aqueous solutions) serve as direct drop-in replacements for hydrazine, offering comparable or superior oxygen removal kinetics (Ea = 71.09 kJ/mol) without the associated carcinogenicity and handling restrictions [1][2]. The uncatalyzed IPHA formulation reacts as fast as catalyzed DEHA while maintaining effectiveness in both liquid and vapor phases, simplifying chemical management programs .

Pharmaceutical Synthesis of β-Adrenoceptor Antagonist N-Hydroxy Metabolites

For medicinal chemistry groups synthesizing N-hydroxy metabolites of β-blockers such as toliprolol, the isopropylhydroxylamine moiety is structurally indispensable [1]. The acetate salt provides a convenient, easily handled form of this reagent for laboratory-scale and pilot-scale synthesis, where the free base might present volatility or stability challenges.

Diene Monomer Polymerization Termination (Polybutadiene, Polyisoprene, Polychloroprene)

For producers of polybutadiene, polyisoprene, or polychloroprene via radical emulsion or suspension processes, the ENICHEM ELASTOMERS patent specifies isopropylhydroxylamine acetate at 0.010–0.03 parts per 100 parts monomer as part of the termination package [1]. This precise dosage specification enables accurate cost modeling and consistent quality control, advantages not available with the less defined DEHA-based systems that often require supplementary scavengers [2].

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